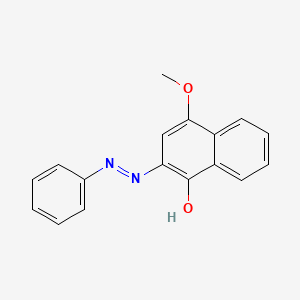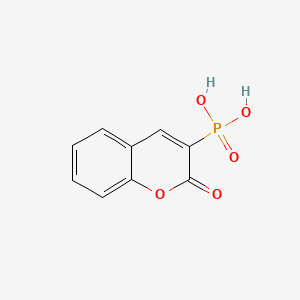
Benzaldehyde;heptanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde: and heptanal are two distinct organic compounds, each with unique properties and applicationsIt is a colorless liquid with a characteristic almond-like odor and is widely used in the flavor and fragrance industry It is a colorless to pale yellow liquid with a fruity, green odor and is used in the synthesis of various chemical compounds .
Preparation Methods
Benzaldehyde: can be synthesized through several methods:
Oxidation of Toluene: This involves the oxidation of toluene using agents like nitric acid or chromium(VI) oxide.
Hydrolysis of Benzal Chloride: Benzal chloride is hydrolyzed in the presence of water to produce benzaldehyde.
Gattermann-Koch Reaction: Benzene reacts with carbon monoxide and hydrochloric acid in the presence of a catalyst to form benzaldehyde.
Heptanal: can be synthesized through:
Hydroformylation of Hexene: This process combines hexene, carbon monoxide, and hydrogen in the presence of a catalyst.
Pyrolytic Cleavage of Ricinoleic Acid: This method involves the pyrolytic cleavage of ricinoleic acid.
Chemical Reactions Analysis
Benzaldehyde: undergoes various chemical reactions:
Oxidation: Benzaldehyde can be oxidized to benzoic acid using oxidizing agents like nitric acid.
Reduction: It can be reduced to benzyl alcohol using reducing agents like sodium amalgam.
Cannizzaro Reaction: In the presence of a strong base, benzaldehyde undergoes disproportionation to form benzyl alcohol and benzoic acid.
Heptanal: also undergoes several reactions:
Scientific Research Applications
Benzaldehyde: is used in:
Flavor and Fragrance Industry: It is a key component in the formulation of fragrances and flavoring agents.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals.
Organic Synthesis: Benzaldehyde is used as a starting material for the synthesis of other complex molecules.
Heptanal: is used in:
Flavor and Fragrance Industry: Its distinct aroma makes it valuable in the formulation of fragrances and flavors.
Chemical Synthesis: Heptanal is used as an intermediate in the synthesis of various chemical compounds.
Lubricants: It is a precursor to certain lubricants.
Mechanism of Action
Benzaldehyde: exerts its effects primarily through its interaction with enzymes that metabolize it to benzoic acid and benzyl alcohol . It can also act as an absorption promoter by loosening the structure of lipid bilayers, enhancing membrane permeability .
Heptanal: interacts with various enzymes and undergoes oxidation and reduction reactions. Its reactivity is due to the presence of a polar carbonyl group, making it an excellent participant in nucleophilic addition and oxidation reactions .
Comparison with Similar Compounds
Benzaldehyde: is similar to other aromatic aldehydes like benzyl alcohol and benzoic acid. its unique almond-like odor and its use in the flavor and fragrance industry set it apart .
Heptanal: is similar to other aliphatic aldehydes like hexanal and octanal. Its distinct fruity, green odor and its applications in the flavor and fragrance industry make it unique .
Conclusion
Benzaldehyde and heptanal are versatile compounds with a wide range of applications in various industries. Their unique properties and reactivity make them valuable in the synthesis of other chemical compounds, as well as in the flavor and fragrance industry.
Properties
CAS No. |
69991-59-9 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
benzaldehyde;heptanal |
InChI |
InChI=1S/C7H6O.C7H14O/c8-6-7-4-2-1-3-5-7;1-2-3-4-5-6-7-8/h1-6H;7H,2-6H2,1H3 |
InChI Key |
NPSTUPUZGGHOHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=O.C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-thia-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1(10),3,5,7,12,15-hexaene-2,9-dione](/img/structure/B15196633.png)





![5-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15196664.png)







